molecular formula C15H14N4O B4229231 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4229231
M. Wt: 266.30 g/mol
InChI Key: XMVIGQFLZWZHGH-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a pyrimidinyl and phenyl substituent

Preparation Methods

The synthesis of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4,6-dimethyl-2-pyrimidinyl hydrazine with an appropriate β-diketone, such as acetylacetone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and pyrimidinyl-substituted heterocycles These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-8-11(2)17-15(16-10)19-14(20)9-13(18-19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVIGQFLZWZHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-(4,6-dimethyl-2-pyrimidinyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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